![molecular formula C10H11N3OS B2772737 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2175978-96-6](/img/structure/B2772737.png)
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a thiolan-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine typically involves the annulation of a pyrazole ring to a pyrazine ring. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with thiolan-3-ol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under hydrogenation conditions.
Substitution: The chlorine atom in 4-chloropyrazolo[1,5-a]pyrazine can be substituted with various nucleophiles, including thiolan-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) in solvents like DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Heterocycles: 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine serves as a versatile precursor for synthesizing more complex heterocyclic compounds. Its unique structure enables chemists to explore various modifications that can lead to new materials with interesting properties .
2. Medicine:
- Kinase Inhibition: Research indicates that this compound may act as a kinase inhibitor, which is crucial in cancer therapy. By inhibiting specific kinases, it could potentially block pathways that lead to uncontrolled cell growth . The mechanism is believed to involve binding to the ATP-binding site of kinases, thereby preventing phosphorylation of downstream targets .
- Potential Therapeutic Uses: There is ongoing investigation into its use against various diseases where kinase activity is implicated. For example, selective inhibition of protein kinases has been linked to therapeutic effects in conditions such as cancer and inflammatory diseases .
3. Industry:
- Material Development: The compound has potential applications in developing new materials with unique optical properties. This could be particularly relevant in fields such as photonics and optoelectronics .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo derivatives similar to this compound:
- Kinase Activity: A study demonstrated that certain pyrazolo derivatives effectively inhibited AXL and c-MET kinases, which are involved in tumor growth and metastasis . This suggests that modifications to the pyrazolo structure could yield potent therapeutic agents.
- Optical Applications: Research on pyrazolo[1,5-a]pyrimidines has identified them as strategic compounds for optical applications due to their fluorescence properties . Such findings could pave the way for further exploration of this compound in similar contexts.
Mechanism of Action
The mechanism of action of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine in biological systems is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their optical properties.
Pyrazolo[3,4-d]thiazoles: These compounds are also heterocyclic and have applications in medicinal chemistry.
Uniqueness
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other pyrazolo[1,5-a]pyrazine derivatives and similar heterocyclic compounds .
Biological Activity
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo class, which is known for diverse biological activities. The presence of the thiolan group and the pyrazolo scaffold contributes to its pharmacological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazolo derivatives. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant antibacterial activity against various pathogens. The structural modifications in these compounds enhance their interaction with bacterial targets such as DNA gyrase and topoisomerase IV, leading to effective inhibition of bacterial growth .
Table 1: Antibacterial Activity of Pyrazolo Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 12 µg/mL |
This compound | S. aureus | 8 µg/mL |
Anticancer Activity
The anticancer potential of pyrazolo derivatives has been extensively studied. For example, compounds bearing the pyrazolo structure have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis through caspase pathways and the inhibition of critical signaling pathways that promote cancer cell proliferation .
Table 2: Anticancer Activity of Pyrazolo Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.75 ± 0.05 |
This compound | A549 | 0.92 ± 0.06 |
This compound | HeLa | 1.10 ± 0.08 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : This enzyme is crucial for DNA replication in bacteria; inhibiting it disrupts bacterial proliferation.
- Induction of Apoptosis : In cancer cells, this compound activates apoptotic pathways via caspases, leading to programmed cell death.
- Targeting Kinases : Some studies suggest that pyrazolo derivatives can inhibit specific kinases involved in cancer signaling pathways .
Case Studies
A notable study investigated the effects of various pyrazolo derivatives on cancer cell lines and highlighted the superior activity of those with modifications similar to this compound. The results indicated a strong correlation between structural features and biological activity, emphasizing the importance of molecular design in drug development .
Properties
IUPAC Name |
4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAATCGEMRVOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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